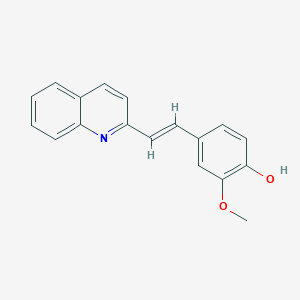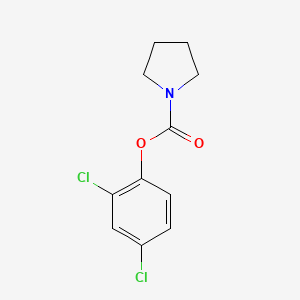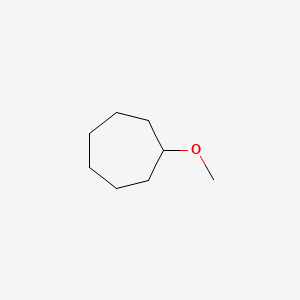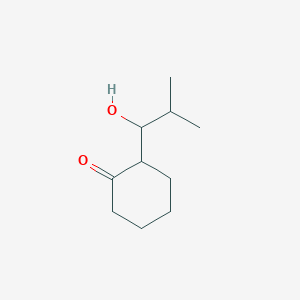
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione is a synthetic organic compound with a complex structure It features a piperidinedione core, which is a six-membered ring containing two ketone groups, and a benzylideneamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione typically involves multiple steps. One common approach is the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and a suitable piperidinedione precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the benzylideneamino linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The methoxy and hydroxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The piperidinedione core may also play a role in stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione: This compound itself.
This compound derivatives: Variants with different substituents on the benzene ring or piperidinedione core.
Other benzylideneamino-piperidinediones: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
39844-60-5 |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
3,3-diethyl-1-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C18H24N2O4/c1-5-18(6-2)16(22)12(3)11-20(17(18)23)19-10-13-7-8-14(21)15(9-13)24-4/h7-10,12,21H,5-6,11H2,1-4H3/b19-10+ |
InChI 键 |
GNEFMSJFALPEMT-VXLYETTFSA-N |
手性 SMILES |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC(=C(C=C2)O)OC)C)CC |
规范 SMILES |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC(=C(C=C2)O)OC)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)


![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)


phosphanium bromide](/img/structure/B14667760.png)

![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
